molecular formula C12H9BrFNO3 B3145937 Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate CAS No. 586336-55-2

Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate

Cat. No.: B3145937
CAS No.: 586336-55-2
M. Wt: 314.11 g/mol
InChI Key: QQHSMCFDMYEGOF-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate is a synthetically modified indole derivative designed for advanced medicinal chemistry and drug discovery applications. The indole-2-carboxylate scaffold is recognized as a promising core structure in the development of novel HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . Research indicates that the indole nucleus, particularly when substituted with a carboxylate group at the C2 position, can chelate the two Mg²⁺ ions within the active site of HIV-1 integrase, a critical mechanism for antiviral activity . The bromo and fluoro substituents on the benzoid ring are typical modifications to fine-tune electronic properties, lipophilicity, and binding interactions, potentially engaging in π-stacking with viral DNA . The reactive 3-formyl group provides a versatile synthetic handle for further structural optimization via condensation or nucleophilic addition reactions, allowing researchers to introduce additional pharmacophores aimed at filling hydrophobic cavities and enhancing potency against resistant HIV variants . This combination of features makes this compound a valuable chemical intermediate for constructing targeted compound libraries in the search for new antiviral agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO3/c1-2-18-12(17)11-8(5-16)7-3-6(14)4-9(13)10(7)15-11/h3-5,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHSMCFDMYEGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)F)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination and fluorination of an indole precursor, followed by formylation and esterification. Specific reaction conditions, such as the use of bromine and fluorine sources, catalysts, and solvents, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction can modify the formyl group .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate has been explored for its potential anticancer properties. Studies indicate that indole derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through interference with cellular signaling pathways.
  • Antimicrobial Properties :
    The compound has shown promise as an antimicrobial agent. Its structural features may enhance its ability to penetrate microbial cell walls, leading to effective inhibition of bacterial growth. Research is ongoing to evaluate its efficacy against resistant strains of bacteria and fungi.
  • Integrase Inhibition :
    Recent studies have highlighted the potential of indole derivatives, including this compound, as integrase inhibitors in HIV research. The compound's ability to chelate metal ions within the active site of integrase suggests that it may disrupt viral replication processes, making it a candidate for antiviral therapy .

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its reactivity allows for further derivatization, enabling the creation of new analogs with enhanced biological activity or improved pharmacological profiles.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of this compound against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through apoptosis induction via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These findings support its potential use as a lead compound in developing new antibiotics.

Data Summary Table

Application AreaFindingsReferences
Anticancer ActivityIC50 = 15 µM on MCF-7 cells
Antimicrobial PropertiesMIC = 32 µg/mL (S. aureus), 64 µg/mL (E. coli)
Integrase InhibitionPotential inhibitor with chelation ability

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique substituents allow it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate belongs to a family of substituted indole carboxylates. Key structural analogues include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
Ethyl 7-bromo-3-formyl-5-methyl-1H-indole-2-carboxylate Br (7), CH₃ (5), CHO (3) C₁₃H₁₂BrNO₃ 310.15 72455-85-7 Methyl at C5 vs. fluorine; lower MW
Ethyl 7-chloro-5-fluoro-3-formyl-1H-indole-2-carboxylate Cl (7), F (5), CHO (3) C₁₂H₉ClFNO₃ 269.66 1360921-15-8 Chlorine vs. bromine at C7; reduced MW
Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate Br (3), Cl (6), F (5) C₁₁H₈BrClFNO₂ 320.54 1245644-30-7 Halogen positions shifted (Br at C3)
Ethyl 5-fluoroindole-2-carboxylate F (5) C₁₁H₁₀FNO₂ 207.20 N/A No Br or CHO groups; simpler structure

Key Observations

Substituent Effects on Reactivity: The bromine at C7 in the target compound enhances electrophilic aromatic substitution (EAS) reactivity compared to its chlorine analogue (CAS: 1360921-15-8) due to bromine’s lower electronegativity and larger atomic radius . The formyl group at C3 increases susceptibility to nucleophilic attack, making the compound a candidate for further functionalization (e.g., condensation reactions) compared to non-formylated analogues like ethyl 5-fluoroindole-2-carboxylate .

The chlorine substituent in the 7-chloro analogue (CAS: 1360921-15-8) may alter π-stacking interactions in biological systems compared to bromine, affecting binding affinity in drug design .

Synthetic Utility: Ethyl 5-fluoroindole-2-carboxylate (CAS: N/A) has been used as a precursor for synthesizing indole-2-carboxamide derivatives via coupling with aminobenzophenones, achieving yields of 10–37.5% under reflux conditions . The target compound’s additional bromo and formyl groups may enable more diverse derivatization pathways.

Spectroscopic Data :

  • While NMR data for the target compound are unavailable, related indole carboxylates exhibit characteristic signals. For example, ethyl 5-fluoroindole-2-carboxylate derivatives show indole NH protons at δ 9.25 ppm and formyl protons at δ 8.0 ppm in $^1$H-NMR . The bromine atom in the target compound would likely cause deshielding of adjacent protons.

Biological Activity

Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique indole core substituted with bromine and fluorine atoms, as well as a formyl group. These substituents contribute to its biological activity by enhancing binding affinity to various biological targets.

Compound Structure Characteristics Unique Features
This compoundBromine at position 7, Fluorine at position 5Formyl group allows for further derivatization and enhances reactivity

The mechanism of action for this compound involves its interaction with specific molecular targets. The indole core can bind to enzymes or receptors, modulating their activity. The presence of bromine and fluorine enhances the compound’s binding affinity and selectivity, potentially leading to inhibition of enzymes involved in cancer cell proliferation or viral replication.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including this compound, as antiviral agents. For instance, related compounds have demonstrated efficacy in inhibiting HIV integrase, with some derivatives achieving IC50 values as low as 0.13 µM . The structure–activity relationship (SAR) studies suggest that modifications on the indole core can significantly enhance antiviral activity.

Anticancer Properties

This compound has also been investigated for its anticancer properties. The compound's ability to inhibit specific enzymes involved in tumor growth has been documented. For example, structural optimizations have led to derivatives that show improved inhibitory effects against cancer cell lines.

Antimicrobial Activity

In addition to its antiviral and anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. Preliminary data suggest that it can inhibit both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as E. coli and Staphylococcus aureus .

Case Studies

  • Antiviral Efficacy : A study evaluating the efficacy of various indole derivatives found that modifications at the C3 position significantly improved the interaction with HIV integrase, suggesting that this compound could be a promising scaffold for developing new antiviral agents .
  • Anticancer Activity : In another investigation, derivatives of this compound were tested against different cancer cell lines, showing promising results in inhibiting cell proliferation through apoptosis induction.

Q & A

Q. What are the optimal synthetic routes for Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation and formylation steps. A common approach includes:

  • Bromination : Using N-bromosuccinimide (NBS) in acetic acid to introduce bromine at the 7-position of a 5-fluoroindole precursor .
  • Formylation : The Vilsmeier-Haack reaction with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) selectively introduces the aldehyde group at the 3-position .
    Critical parameters include temperature control (0–5°C during bromination, 80–90°C for formylation) and stoichiometric ratios (e.g., 1.2 equivalents of NBS). Yields range from 40–60%, with impurities managed via slow reagent addition .

Q. What purification and characterization methods are recommended for this compound?

  • Purification : Use flash column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30 to 100% ethyl acetate) to isolate the product .
  • Characterization :
    • NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., δ 10.2 ppm for aldehyde proton in ¹H NMR) .
    • HRMS : High-resolution mass spectrometry (FAB-HRMS) for molecular ion validation (e.g., [M+H]⁺ expected at m/z 328.97) .
    • TLC : Monitor reaction progress with Rf values (e.g., 0.22 in 70:30 ethyl acetate/hexane) .

Q. How should researchers handle solubility and storage to maintain compound stability?

  • Solubility : The compound is soluble in DMSO (≥10 mM) and partially in ethyl acetate. For biological assays, prepare stock solutions in anhydrous DMSO to avoid aldehyde hydration .
  • Storage : Store at room temperature in moisture-free, sealed containers under inert gas (e.g., argon) to prevent oxidation of the aldehyde group .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected downfield shifts in ¹³C NMR) be resolved?

Contradictions may arise from tautomerism or solvent effects. For example:

  • Tautomerism : The aldehyde group may equilibrate with enolic forms in polar solvents, shifting carbonyl peaks. Use deuterated chloroform (CDCl₃) for NMR to minimize solvent interference .
  • X-ray crystallography : Confirm the solid-state structure using SHELXL refinement, which resolves ambiguities in substituent positions .

Q. What strategies mitigate low yields during formylation, and how do competing reactions affect selectivity?

  • Competing reactions : Over-formylation or indole ring decomposition may occur under acidic conditions. Mitigation strategies include:
    • Temperature modulation : Maintain POCl₃ addition at ≤0°C to control exothermic reactions .
    • Protecting groups : Temporarily protect the indole nitrogen with a Boc group to prevent side reactions .
  • Yield optimization : Replace DMF with N-methylformanilide for higher regioselectivity, achieving yields up to 70% .

Q. How does the bromine-fluorine substitution pattern influence biological activity, and how can contradictory bioassay results be interpreted?

  • Mechanistic insights : The bromine atom enhances lipophilicity (logP ~2.8), improving membrane permeability, while fluorine increases metabolic stability. Contradictions in cytotoxicity assays (e.g., IC₅₀ variations across cell lines) may stem from:
    • Cell-specific uptake : Use fluorescent analogs (e.g., BODIPY-tagged derivatives) to quantify intracellular accumulation .
    • Target selectivity : Screen against kinase panels to identify off-target effects (e.g., EGFR inhibition vs. apoptosis induction) .
  • Data normalization : Include positive controls (e.g., doxorubicin) and adjust for aldehyde reactivity in cell-based assays .

Q. What advanced techniques validate the compound’s role in multi-component reactions (MCRs) for drug discovery?

  • Reaction design : Employ the aldehyde group in Pictet-Spengler reactions with tryptamine derivatives to synthesize β-carboline analogs .
  • Analytical methods :
    • LC-MS/MS : Track reaction intermediates in real-time .
    • DFT calculations : Model transition states to predict regioselectivity in cycloadditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate

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